![molecular formula C18H14Br2Cl2N4O4 B3854736 N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]](/img/structure/B3854736.png)
N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]
Overview
Description
N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide], also known as EDA-BCPAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazide derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] is not fully understood. However, studies have shown that it exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune system. In addition, N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] has been shown to have anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. In addition, it exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, one limitation of N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]. One area of research is the development of new derivatives of N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] with improved biological activities. Another area of research is the investigation of the mechanism of action of N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide], which may lead to the development of new therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] in animal models and clinical trials.
Scientific Research Applications
N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] has been extensively studied for its potential applications in scientific research. One of the major areas of research is its potential as a therapeutic agent for various diseases. N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide] has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as a neuroprotective agent.
properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2Cl2N4O4/c19-13-7-11(21)1-3-15(13)29-9-17(27)25-23-5-6-24-26-18(28)10-30-16-4-2-12(22)8-14(16)20/h1-8H,9-10H2,(H,25,27)(H,26,28)/b23-5+,24-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTUVZZUGSXTAF-QVKIOAGYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NN=CC=NNC(=O)COC2=C(C=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)N/N=C/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2Cl2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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